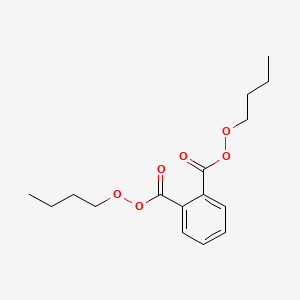
Dibutyl benzene-1,2-dicarboperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl benzene-1,2-dicarboperoxoate is an organic compound with the molecular formula C16H22O6. It is a derivative of benzene, characterized by the presence of two butyl groups and two peroxo groups attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibutyl benzene-1,2-dicarboperoxoate can be synthesized through the esterification of benzene-1,2-dicarboxylic acid with butanol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
C6H4(COOH)2+2C4H9OH→C6H4(COOC4H9)2+2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with reflux condensers to ensure efficient conversion of the reactants. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl benzene-1,2-dicarboperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding peroxides.
Reduction: Reduction reactions can convert the peroxo groups to hydroxyl groups.
Substitution: The butyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong base to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dibutyl benzene-1,2-dicarboxylate, while reduction can produce dibutyl benzene-1,2-dihydroxycarboxylate.
Applications De Recherche Scientifique
Dibutyl benzene-1,2-dicarboperoxoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound has been studied for its potential cytotoxic activity and its role in biological systems.
Medicine: Research has explored its potential use in drug development and as a therapeutic agent.
Industry: It is utilized as a plasticizer in the production of polymers and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of dibutyl benzene-1,2-dicarboperoxoate involves its interaction with molecular targets and pathways within biological systems. The peroxo groups in the compound can generate reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components. This property is exploited in its cytotoxic activity against certain cell lines.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyl phthalate: A similar compound with two butyl groups attached to a benzene ring through ester bonds.
Diethyl phthalate: Another phthalate ester with ethyl groups instead of butyl groups.
Dimethyl phthalate: A phthalate ester with methyl groups.
Uniqueness
Dibutyl benzene-1,2-dicarboperoxoate is unique due to the presence of peroxo groups, which impart distinct chemical reactivity and biological activity compared to other phthalate esters. Its ability to generate ROS makes it valuable in research focused on oxidative stress and cytotoxicity.
Propriétés
Numéro CAS |
5393-64-6 |
|---|---|
Formule moléculaire |
C16H22O6 |
Poids moléculaire |
310.34 g/mol |
Nom IUPAC |
dibutyl benzene-1,2-dicarboperoxoate |
InChI |
InChI=1S/C16H22O6/c1-3-5-11-19-21-15(17)13-9-7-8-10-14(13)16(18)22-20-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3 |
Clé InChI |
KCZPIRURBZQONL-UHFFFAOYSA-N |
SMILES canonique |
CCCCOOC(=O)C1=CC=CC=C1C(=O)OOCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


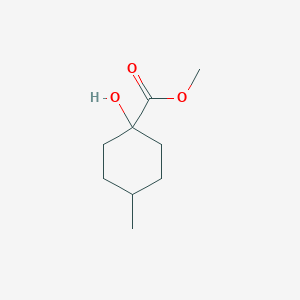
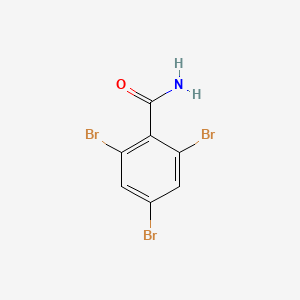
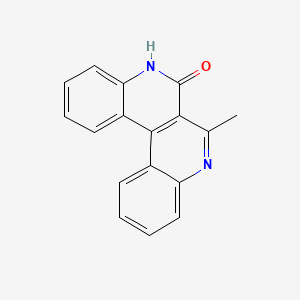
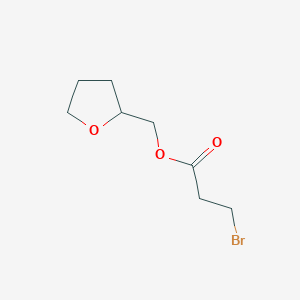
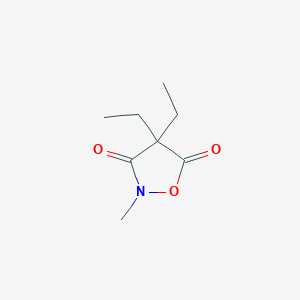
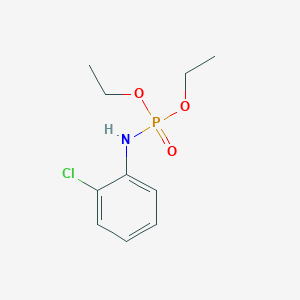
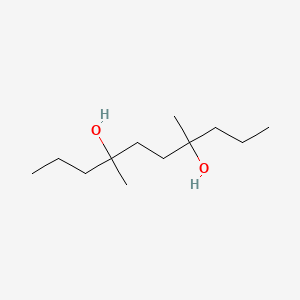

![Methyl 3-[4-(ethylamino)phenyl]propanoate](/img/structure/B14734217.png)
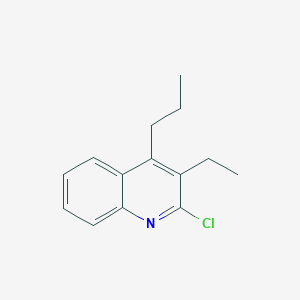
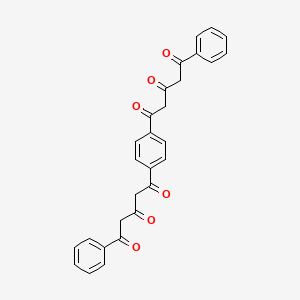

![(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium](/img/structure/B14734252.png)

